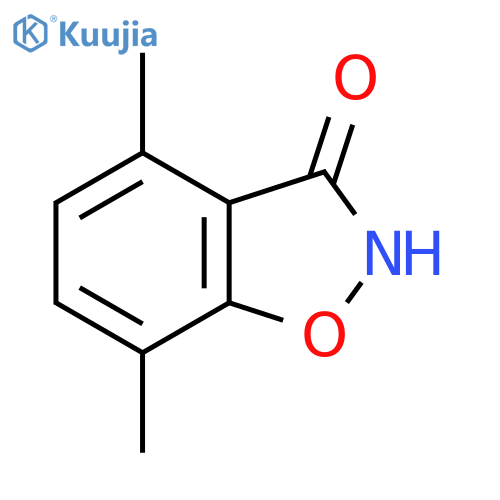

Cas no 2059933-86-5 (4,7-dimethyl-1,2-benzoxazol-3-ol)

2059933-86-5 structure

商品名:4,7-dimethyl-1,2-benzoxazol-3-ol

CAS番号:2059933-86-5

MF:C9H9NO2

メガワット:163.173262357712

MDL:MFCD30476787

CID:5182860

PubChem ID:125425560

4,7-dimethyl-1,2-benzoxazol-3-ol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzisoxazol-3(2H)-one, 4,7-dimethyl-

- 4,7-dimethyl-1,2-benzoxazol-3-ol

-

- MDL: MFCD30476787

- インチ: 1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11)

- InChIKey: KDCPOKHPKKQZDX-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(C(C)=CC=C2C)C(=O)N1

4,7-dimethyl-1,2-benzoxazol-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-318814-1.0g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076085-1g |

4,7-Dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 95% | 1g |

¥5971.0 | 2023-03-11 | |

| Enamine | EN300-318814-5.0g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 5.0g |

$3520.0 | 2023-02-24 | ||

| Enamine | EN300-318814-0.25g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 0.25g |

$1117.0 | 2023-09-05 | ||

| Enamine | EN300-318814-10g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 10g |

$5221.0 | 2023-09-05 | ||

| Enamine | EN300-318814-2.5g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 2.5g |

$2379.0 | 2023-09-05 | ||

| Enamine | EN300-318814-1g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 1g |

$1214.0 | 2023-09-05 | ||

| Enamine | EN300-318814-0.05g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 0.05g |

$1020.0 | 2023-09-05 | ||

| Enamine | EN300-318814-0.1g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 0.1g |

$1068.0 | 2023-09-05 | ||

| Enamine | EN300-318814-0.5g |

4,7-dimethyl-1,2-benzoxazol-3-ol |

2059933-86-5 | 0.5g |

$1165.0 | 2023-09-05 |

4,7-dimethyl-1,2-benzoxazol-3-ol 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

2059933-86-5 (4,7-dimethyl-1,2-benzoxazol-3-ol) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量